A Comprehensive Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
A Comprehensive Technical Guide to N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
Executive Summary
This technical guide provides a comprehensive overview of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, a specialized organic compound featuring a confluence of two moieties with significant, independent value in scientific research: the 5-fluoropyrimidine core, a cornerstone of modern chemotherapy, and the N-vinylacetamide group, a versatile monomer for synthesizing advanced, biocompatible polymers. The strategic combination of these functional groups presents a unique molecular architecture with compelling, yet underexplored, potential. This document serves as a foundational resource for researchers, offering detailed insights into its chemical identity, a proposed, logically derived synthetic pathway, robust characterization methodologies, and a forward-looking perspective on its potential applications in both medicinal chemistry and materials science. The protocols and analyses herein are designed to be self-validating, providing the causality behind experimental choices to empower researchers in their investigations of this promising molecule.
Introduction and Scientific Rationale
The field of chemical synthesis is increasingly driven by the design of hybrid molecules that integrate distinct functionalities to unlock novel applications. N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a prime exemplar of this paradigm. Its structure is characterized by two key components:
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The 5-Fluoropyrimidine Ring: This heterocycle is a privileged scaffold in medicinal chemistry. The presence of fluorine at the 5-position is a bioisosteric replacement for hydrogen that can dramatically alter a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The pyrimidine core itself is fundamental to nucleoside analogues used as antimetabolites in oncology, with drugs like 5-Fluorouracil (5-FU) being a testament to its therapeutic power.
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The N-Vinylacetamide Moiety: This functional group is a non-ionic, hydrophilic monomer. Its polymers, poly(N-vinylacetamide)s, are noted for their biocompatibility, thermo-responsiveness, and hydrogel-forming capabilities, making them highly valuable in drug delivery, tissue engineering, and other biomedical applications.[1][2] The vinyl group provides a reactive handle for polymerization, enabling its incorporation into larger macromolecular structures.[3]
The covalent linkage of these two moieties creates a molecule that stands at the intersection of drug discovery and materials science. It can be envisioned either as a potential bioactive agent in its own right or as a functional monomer for creating smart polymers decorated with pharmacologically active side chains. This guide provides the essential technical information required to synthesize, characterize, and explore the potential of this versatile compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the bedrock of reproducible research. The formal IUPAC name for this molecule is N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide [4]. Key identifying information and computed properties are summarized in Table 1.
Chemical Structure
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the 5-fluoropyrimidine ring to the N-vinylacetamide group.
Caption: 2D Structure of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide.
Data Summary
All quantitative data for the compound have been consolidated into the table below for ease of reference and comparison.
| Property | Value | Source |
| IUPAC Name | N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide | [4] |
| Common Name | N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide | [5][6] |
| CAS Number | 905587-32-8 | [4][5] |
| Molecular Formula | C₈H₈FN₃O | [4][5][6] |
| Molecular Weight | 181.17 g/mol | [4][5] |
| Canonical SMILES | CC(=O)NC(=C)C1=NC=C(C=N1)F | [4] |
| InChI | InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13) | [4] |
| InChIKey | OGRMNTHNSGWGGX-UHFFFAOYSA-N | [4] |
Proposed Synthesis and Purification Workflow
While this compound is commercially available from specialized vendors, a detailed, peer-reviewed synthesis protocol is not prominently published in the literature. Therefore, we present a robust and logically derived synthetic route based on well-established principles of organic chemistry. This serves as a reliable starting point for researchers aiming to produce the compound in-house.
Retrosynthetic Analysis & Strategy
The primary challenge in the synthesis is the construction of the N-vinylacetamide functionality on the pyrimidine core. A logical retrosynthetic disconnection is at the C-C bond between the pyrimidine ring and the vinyl group. This identifies 2-acetyl-5-fluoropyrimidine as a key intermediate. This intermediate can then be converted to the target enamide. A plausible forward synthesis involves a Wittig-type olefination or a condensation-elimination sequence. We propose a two-step sequence starting from the acetyl precursor, which offers reliable control over the reaction.
Proposed Synthetic Workflow
The proposed workflow is a two-stage process: (1) Synthesis of the key ketone intermediate, and (2) Conversion to the final N-vinylacetamide product.
Caption: Proposed two-stage synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure the reaction is proceeding as expected.
Part A: Synthesis of 2-Acetyl-5-fluoropyrimidine (Intermediate)
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Principle (Causality): The Weinreb ketone synthesis is chosen for its high selectivity and tolerance of functional groups. It proceeds via a stable chelated intermediate, which prevents over-addition of the organometallic reagent to form a tertiary alcohol, a common side reaction with other organometallics and acyl chlorides.
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Materials:
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2-Chloro-5-fluoropyrimidine
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N-Methoxy-N-methylacetamide (Weinreb amide)
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Isopropylmagnesium chloride (i-PrMgCl) in THF
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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-
Procedure:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methoxy-N-methylacetamide (1.2 eq) dissolved in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add i-PrMgCl (1.1 eq) dropwise via syringe. Stir for 30 minutes at 0 °C. This step forms the Grignard reagent of the Weinreb amide.
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In a separate flask, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous THF.
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Add the solution of 2-chloro-5-fluoropyrimidine to the Grignard reagent solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
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Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.
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Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-acetyl-5-fluoropyrimidine.
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Part B: Synthesis of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide (Final Product)
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Principle (Causality): This step involves an acid-catalyzed condensation of the ketone with acetamide, followed by dehydration to form the stable enamide tautomer. A Dean-Stark apparatus is used to azeotropically remove water, which drives the equilibrium towards the product, ensuring a high conversion rate.
-
Materials:
-
2-Acetyl-5-fluoropyrimidine (from Part A)
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Acetamide (2.0 eq)
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p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalytic)
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Toluene
-
-
Procedure:
-
Combine 2-acetyl-5-fluoropyrimidine (1.0 eq), acetamide (2.0 eq), and p-TsOH (0.1 eq) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add sufficient toluene to suspend the reagents.
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Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 8-16 hours).
-
Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting ketone.
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Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography to yield the final product.
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Structural Elucidation and Characterization
Confirming the structure and purity of the final compound is critical. A combination of spectroscopic methods should be employed. The following section outlines the expected results for a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Pyrimidine Protons: Two distinct doublets in the aromatic region (~8.5-9.0 ppm), characteristic of the two protons on the fluoropyrimidine ring. Each will show coupling to the other proton and to the fluorine atom.
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Vinyl Protons: Two singlets (or narrow doublets due to geminal coupling) in the vinyl region (~5.0-6.0 ppm), corresponding to the two protons of the terminal CH₂ group.
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Amide Proton: A broad singlet (~8.0-9.5 ppm) for the N-H proton, which may be exchangeable with D₂O.
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Acetyl Protons: A sharp singlet at ~2.0-2.2 ppm, integrating to 3 protons, for the methyl group of the acetamide.
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¹³C NMR:
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Carbonyl Carbon: A signal around 168-172 ppm.
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Pyrimidine Carbons: Signals in the aromatic region (~140-160 ppm), with C-F coupling visible for the carbons adjacent to the fluorine atom.
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Vinyl Carbons: Two signals, one for the quaternary carbon attached to the ring (~140-150 ppm) and one for the terminal CH₂ carbon (~100-110 ppm).
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Methyl Carbon: A signal in the aliphatic region (~23-25 ppm).
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¹⁹F NMR:
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A single resonance, likely a multiplet due to coupling with the adjacent ring protons.
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Mass Spectrometry (MS)
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Technique: Electrospray Ionization (ESI) in positive ion mode is recommended.
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Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 182.07. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₉FN₃O⁺.
Infrared (IR) Spectroscopy
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N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
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C=C Stretch: A band in the 1620-1650 cm⁻¹ region for the vinyl group.
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C-F Stretch: A strong band in the 1000-1200 cm⁻¹ region.
Rationale for Investigation and Potential Applications
The unique structure of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide suggests two primary avenues for research and development, leveraging its distinct chemical moieties.
Caption: Divergent research and application pathways for the title compound.
Bioactive Molecule in Drug Discovery
The 5-fluoropyrimidine scaffold is a well-established pharmacophore. This compound could be screened for various biological activities, particularly in oncology. The vinyl acetamide portion may modulate solubility, cell permeability, or act as a Michael acceptor in certain biological contexts. Its structural similarity to components of known kinase inhibitors or nucleoside analogs makes it a candidate for screening in relevant assays.
Functional Monomer in Materials Science
The N-vinylacetamide group is a polymerizable handle. This compound can be used as a specialty monomer in free-radical polymerization reactions to create novel polymers.[3]
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Copolymerization: It could be copolymerized with other monomers (e.g., N-isopropylacrylamide, acrylic acid) to create functional materials.
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Smart Polymers: The resulting polymers would feature pendant 5-fluoropyrimidine groups. Such materials could be investigated for applications in targeted drug delivery, where the polymer backbone provides controlled release or targeting, while the pendant group acts as the therapeutic agent. This approach could potentially enhance the therapeutic index of the pyrimidine drug by modifying its pharmacokinetics.
Conclusion
N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a molecule of significant synthetic interest, positioned at the nexus of medicinal chemistry and polymer science. This guide has provided a thorough technical foundation for its study, including its definitive chemical identity, a detailed and reasoned proposal for its synthesis and purification, and a comprehensive protocol for its structural characterization. By elucidating the causality behind experimental design and outlining clear, divergent pathways for future investigation, this document equips researchers with the necessary knowledge to unlock the full potential of this versatile and promising compound.
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